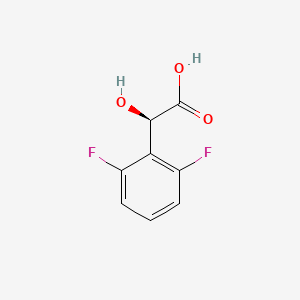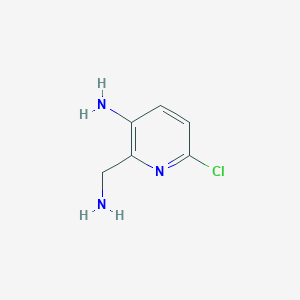![molecular formula C8H8N2O B12956591 4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)
4-Methoxypyrrolo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a methoxy group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: 4-Hydroxy- or 4-carbonyl-pyrrolo[1,2-b]pyridazine.
Reduction: Dihydro-4-methoxypyrrolo[1,2-b]pyridazine.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-Methoxypyrrolo[1,2-b]pyridazine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The fused ring system provides a rigid scaffold that can fit into the active sites of target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxypyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyridazine: Lacks the methoxy group, which may result in different biological activities.
Pyrrolo[2,1-b]pyridazine: Has a different ring fusion pattern, affecting its chemical reactivity and biological properties.
4-Methylpyrrolo[1,2-b]pyridazine: The methyl group instead of the methoxy group can lead to variations in hydrophobicity and binding interactions.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-5-9-10-6-2-3-7(8)10/h2-6H,1H3 |
InChI-Schlüssel |
HMWQGFNBHYTKIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=NN2C1=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)


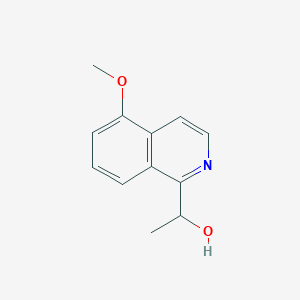
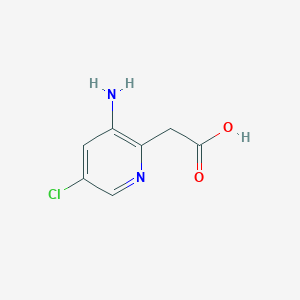
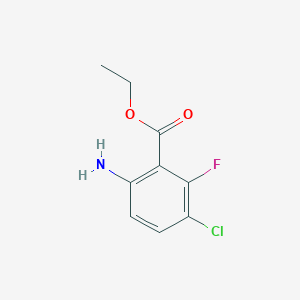


![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)


